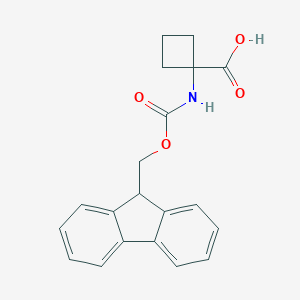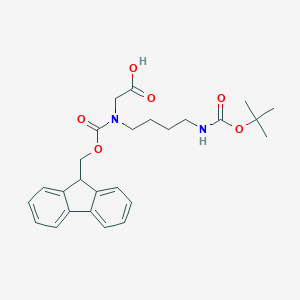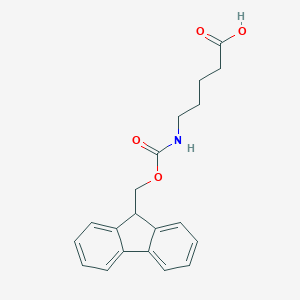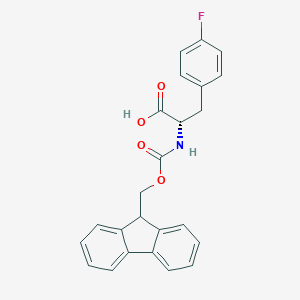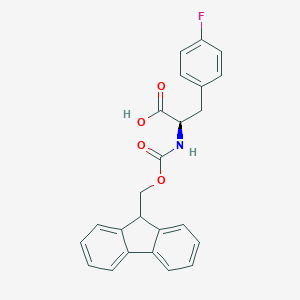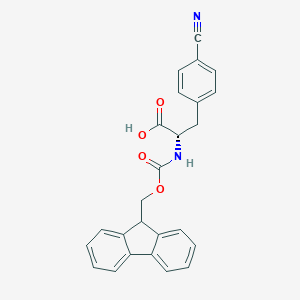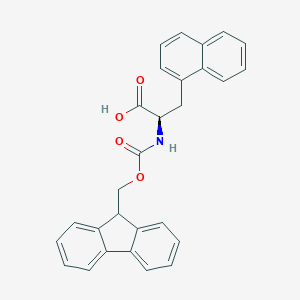
Fmoc-3-(1-naphthyl)-D-alanine
説明
“Fmoc-3-(1-naphthyl)-D-alanine” is a laboratory chemical with the molecular formula C28H23NO4 . It is also known by the synonyms “Fmoc-1-Nal-OH”, “Fmoc-3-(1-naphthyl)-L-alanine”, “Fmoc-L-1-Naphthylalanine”, and "Fmoc-beta-(1-naphthyl)-L-alanine" .
Molecular Structure Analysis
The molecular weight of “Fmoc-3-(1-naphthyl)-D-alanine” is 437.5 g/mol . The IUPAC name for this compound is "(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid" . The InChI key, which is a unique identifier for chemical substances, for this compound is "ORWNVJDLEMVDLV-SANMLTNESA-N" .
Physical And Chemical Properties Analysis
“Fmoc-3-(1-naphthyl)-D-alanine” is a white to beige powder . It has a melting point range of 178-188°C .
科学的研究の応用
“Fmoc-3-(1-naphthyl)-D-alanine” is a type of Fmoc-protected amino acid . These are commonly used in peptide synthesis . Here are some potential applications:
-
Peptide Synthesis
- Fmoc-3-(1-naphthyl)-D-alanine can be used in the synthesis of peptides . Peptides are short chains of amino acids that can serve a variety of functions in the body, including acting as hormones or signaling molecules.
- The Fmoc group protects the amino group during peptide synthesis, preventing it from reacting prematurely. After the peptide chain is assembled, the Fmoc group can be removed to expose the amino group .
-
Drug Development
-
Biochemical Research
-
Protein Engineering
-
Material Science
-
Nanotechnology
“Fmoc-3-(1-naphthyl)-D-alanine” is a type of Fmoc-protected amino acid . These are commonly used in peptide synthesis . Here are some potential applications:
-
Peptide Synthesis
- Fmoc-3-(1-naphthyl)-D-alanine can be used in the synthesis of peptides . Peptides are short chains of amino acids that can serve a variety of functions in the body, including acting as hormones or signaling molecules.
- The Fmoc group protects the amino group during peptide synthesis, preventing it from reacting prematurely. After the peptide chain is assembled, the Fmoc group can be removed to expose the amino group .
-
Drug Development
-
Biochemical Research
-
Protein Engineering
-
Material Science
-
Nanotechnology
Safety And Hazards
According to the safety data sheet, “Fmoc-3-(1-naphthyl)-D-alanine” should not be used for food, drug, pesticide, or biocidal product use . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . If skin contact occurs, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . If inhaled, remove to fresh air and get medical attention immediately if symptoms occur . If ingested, clean mouth with water and drink afterwards plenty of water, and get medical attention if symptoms occur .
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO4/c30-27(31)26(16-19-10-7-9-18-8-1-2-11-20(18)19)29-28(32)33-17-25-23-14-5-3-12-21(23)22-13-4-6-15-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWNVJDLEMVDLV-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427845 | |
| Record name | Fmoc-3-(1-naphthyl)-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-3-(1-naphthyl)-D-alanine | |
CAS RN |
138774-93-3 | |
| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-naphthalenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138774-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-3-(1-naphthyl)-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




